molecular formula C9H9BrFNO B14073196 1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one

1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one

Cat. No.: B14073196
M. Wt: 246.08 g/mol
InChI Key: CQCHEZQHYKXYIX-UHFFFAOYSA-N
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Description

1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one is a brominated aromatic ketone featuring a fluorine atom at the ortho position and an amino group at the meta position on the phenyl ring. This compound’s structure combines electron-withdrawing (fluorine) and electron-donating (amino) substituents, which influence its reactivity and physicochemical properties.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

1-(3-amino-2-fluorophenyl)-3-bromopropan-2-one

InChI

InChI=1S/C9H9BrFNO/c10-5-7(13)4-6-2-1-3-8(12)9(6)11/h1-3H,4-5,12H2

InChI Key

CQCHEZQHYKXYIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)F)CC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one typically involves the reaction of 3-amino-2-fluorophenyl derivatives with bromopropanone under controlled conditions. One common method involves the use of 3-amino-2-fluorophenylmethanol as a starting material, which is then reacted with bromopropanone in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The amino and fluorine groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one, the following table compares its key attributes with those of analogous brominated ketones and fluorinated aromatic derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications References
This compound C₉H₈BrFNO ~242.03 3-Bromo-propan-2-one, 2-F, 3-NH₂ Likely high polarity; potential H-bond donor/acceptor
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one C₁₀H₉BrF₃NO₂ 312.08 3-Bromo-propan-2-one, 2-NH₂, 3-O-CF₃ Enhanced lipophilicity due to CF₃ group; intermediate in agrochemicals
1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one C₈H₁₁BrO 217.08 Bicyclo[1.1.1]pentane, 3-Bromo-propan-2-one Rigid framework; used in sp³-rich drug discovery
1-(3-Bromophenyl)-2-fluoro-2-methyl-3-phenylpropan-1,3-diol C₁₆H₁₅BrFO₂ 357.19 3-Br phenyl, 2-F, diol groups High stereochemical complexity; synthetic intermediate

Structural and Functional Differences

  • Substituent Effects: The target compound’s 2-fluoro and 3-amino groups create a unique electronic environment. Compared to the trifluoromethoxy derivative , its lower molar mass and absence of a lipophilic CF₃ group may reduce membrane permeability but enhance solubility in polar solvents.
  • Reactivity: The bromine atom in the propan-2-one position is susceptible to nucleophilic substitution (e.g., Suzuki coupling or hydrolysis), a trait shared with the bicyclo-pentane analog . The amino group enables further functionalization (e.g., acylation or diazotization).
  • Tools like SHELXL and Mercury CSD could refine and visualize such structures.

Physicochemical Properties

  • Polarity: The amino and fluorine substituents increase polarity compared to non-fluorinated analogs like 1-{bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one .
  • Thermal Stability: Brominated ketones typically exhibit moderate stability, but the electron-withdrawing fluorine may enhance decomposition temperatures relative to non-halogenated counterparts.

Research Implications and Gaps

  • Crystallography : Experimental determination of hydrogen-bonding networks using SHELX and Mercury would clarify packing efficiency and stability.
  • Reactivity Studies : Comparative studies on bromine substitution kinetics across analogs could guide applications in medicinal chemistry.
  • Data Limitations : Direct data on melting points, solubility, and biological activity for the target compound are absent in the evidence, necessitating further experimental work.

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